Superior Antimicrobial Potency Against Gram-Positive Bacteria Relative to Ampicillin
In a direct head-to-head comparison within the same experimental series, 2-[(2-Phenylethyl)sulfanyl]pyrimidine (Compound 2) demonstrated 2-fold higher antibacterial activity than the standard antibiotic ampicillin against Bacillus subtilis, while exhibiting equivalent potency to ampicillin against Micrococcus luteus and Pseudomonas aeruginosa [1]. This places the compound among the most potent antimicrobial agents in its structural class.
| Evidence Dimension | Antibacterial potency (fold-difference) |
|---|---|
| Target Compound Data | 2-fold activity of ampicillin against B. subtilis; equal activity against M. luteus and P. aeruginosa |
| Comparator Or Baseline | Ampicillin (standard antibiotic control) |
| Quantified Difference | 2-fold higher activity than ampicillin against B. subtilis |
| Conditions | In vitro antibacterial screening; Gram-positive strains including B. subtilis and M. luteus, Gram-negative strain P. aeruginosa |
Why This Matters
This potency advantage against Gram-positive pathogens provides a clear, quantitative basis for selecting this compound as a lead scaffold over less active pyrimidine thioethers in antimicrobial drug discovery programs.
- [1] Rostom SAF, Ashour HMA, Abd El Razik HA. Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents. Arch Pharm (Weinheim). 2009 May;342(5):299-310. doi: 10.1002/ardp.200800223. PMID: 19415663. View Source
